Cas no 90689-60-4 (11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-)
![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo- structure](https://it.kuujia.com/scimg/cas/90689-60-4x500.png)
90689-60-4 structure
Nome del prodotto:11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-
11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-
- NS00134220
- Physodalic acid
- 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-
- DTXSID60238241
- CCRIS 5525
- CHEBI:144189
- 90689-60-4
- U4E5QA3SQ2
- 9-[(Acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylic acid
- InChI=1/C20H16O10/c1-7-4-12(23)10(5-21)17-13(7)20(27)30-18-11(6-28-9(3)22)15(24)14(19(25)26)8(2)16(18)29-17/h4-5,23-24H,6H2,1-3H3,(H,25,26
-
- Inchi: InChI=1S/C20H16O10/c1-7-4-12(23)10(5-21)17-13(7)20(27)30-18-11(6-28-9(3)22)15(24)14(19(25)26)8(2)16(18)29-17/h4-5,23-24H,6H2,1-3H3,(H,25,26)
- Chiave InChI: SKXNIRUDASOCCN-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O
Proprietà calcolate
- Massa esatta: 416.074347
- Massa monoisotopica: 416.074347
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 30
- Conta legami ruotabili: 5
- Complessità: 708
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 157
Proprietà sperimentali
- Densità: 1.548
- Punto di ebollizione: 684°C at 760 mmHg
- Punto di infiammabilità: 244.9°C
- Indice di rifrazione: 1.668
11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo- Letteratura correlata
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
90689-60-4 (11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-) Prodotti correlati
- 569-31-3(Meconin)
- 7299-11-8(psoromic acid)
- 787564-37-8((3R)-3-fluoropiperidine;hydrochloride)
- 1806926-56-6(3-Chloro-6-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine)
- 871829-90-2((4-cyclopropoxyphenyl)boronic acid)
- 1898210-08-6(11-Bromonaphtho[2,1-b][1]benzofuran)
- 1807062-10-7(Methyl 2-chloro-3-(difluoromethyl)-5-iodopyridine-4-carboxylate)
- 37788-55-9(1H-Imidazole-1-ethanol,a-methyl-)
- 2171279-13-1((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-3-methylbutanoic acid)
- 2168671-01-8(2-(2-bromo-4-fluorophenyl)ethane-1-thiol)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
